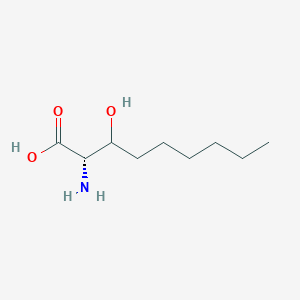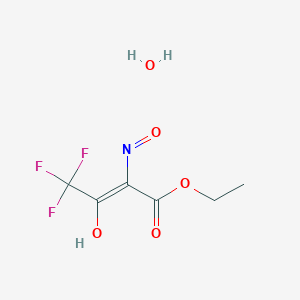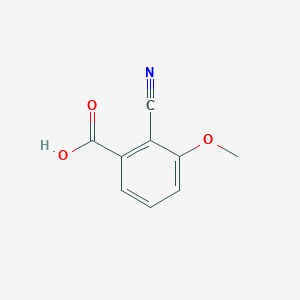
2-Cyano-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-methoxybenzoic acid: is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a cyano group (-CN) and the hydrogen atom at the third position is replaced by a methoxy group (-OCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-methoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methoxybenzoic acid followed by reduction and subsequent cyanation. Another method includes the direct cyanation of 3-methoxybenzoyl chloride using a cyanide source under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The use of cobalt manganese bromine as a catalyst in the oxidation of 3-chloro-o-xylenes is one such method .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed in substitution reactions
Major Products Formed:
Oxidation: Formation of 3-methoxybenzoic acid.
Reduction: Formation of 2-amino-3-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced
Scientific Research Applications
2-Cyano-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-3-methoxybenzoic acid involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties, enhancing its reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-Cyano-4-methoxybenzoic acid
- 3-Cyano-2-methoxybenzoic acid
- 4-Cyano-2-methoxybenzoic acid
Comparison: 2-Cyano-3-methoxybenzoic acid is unique due to the specific positioning of the cyano and methoxy groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and properties compared to its isomers. For instance, the electronic effects of the substituents can vary, leading to differences in acidity, solubility, and overall chemical behavior .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-cyano-3-methoxybenzoic acid |
InChI |
InChI=1S/C9H7NO3/c1-13-8-4-2-3-6(9(11)12)7(8)5-10/h2-4H,1H3,(H,11,12) |
InChI Key |
MCAUOXWWJLZVNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


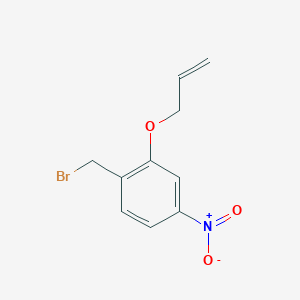
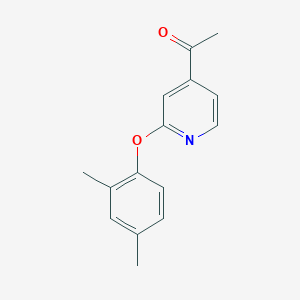
![4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole](/img/structure/B11720565.png)



![N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine](/img/structure/B11720596.png)
